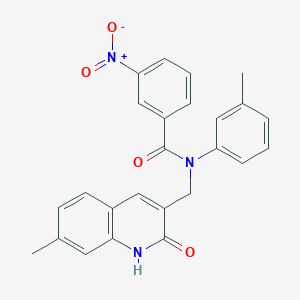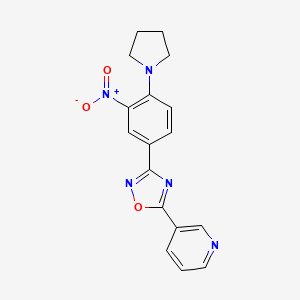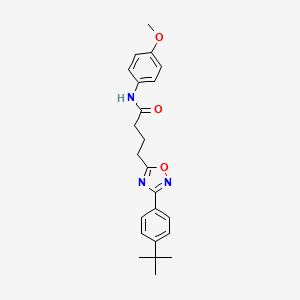
4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TBOA and belongs to the family of oxadiazole derivatives.
作用机制
TBOA inhibits glutamate transporters by binding to the substrate binding site of the transporter. This leads to the inhibition of glutamate uptake and an increase in the extracellular concentration of glutamate. The increased concentration of glutamate can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
TBOA has been shown to have a significant impact on the biochemical and physiological processes in the brain. The increased concentration of glutamate can lead to excitotoxicity, which can cause neuronal damage and death. TBOA has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin.
实验室实验的优点和局限性
TBOA has several advantages for lab experiments. It is a potent and selective inhibitor of glutamate transporters, making it an ideal tool for studying the role of glutamate transporters in various neurological disorders. However, TBOA has some limitations as well. It is a toxic compound and requires careful handling. Additionally, TBOA has poor solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of TBOA. One potential application is in the development of drugs for the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. TBOA can also be used to study the role of glutamate transporters in other physiological processes such as pain perception and addiction. Additionally, the synthesis of TBOA analogs with improved solubility and selectivity could lead to the development of more potent and effective inhibitors of glutamate transporters.
Conclusion:
In conclusion, TBOA is a potent and selective inhibitor of glutamate transporters that has significant potential applications in various fields of science. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. The study of TBOA can lead to a better understanding of the role of glutamate transporters in various physiological processes and the development of drugs for the treatment of neurological disorders.
合成方法
The synthesis of TBOA involves the reaction between 4-(tert-butyl)phenylhydrazine and 4-methoxyphenylacetyl chloride to form the intermediate compound, which is then reacted with 1,2,4-oxadiazole-5-carboxylic acid to form the final product. The synthesis process has been optimized to yield a high purity product with good yields.
科学研究应用
TBOA has been extensively studied for its potential applications in various fields of science. One of the most significant applications of TBOA is in neuroscience research. TBOA is a potent inhibitor of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft. Inhibition of glutamate transporters leads to an increase in the extracellular concentration of glutamate, which can lead to excitotoxicity and neuronal damage. TBOA has been used to study the role of glutamate transporters in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
属性
IUPAC Name |
4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-23(2,3)17-10-8-16(9-11-17)22-25-21(29-26-22)7-5-6-20(27)24-18-12-14-19(28-4)15-13-18/h8-15H,5-7H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXPXBPVSUYPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B7701614.png)
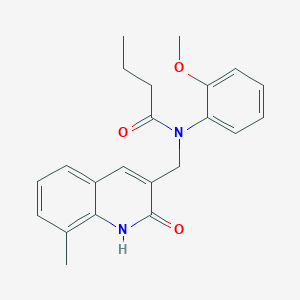
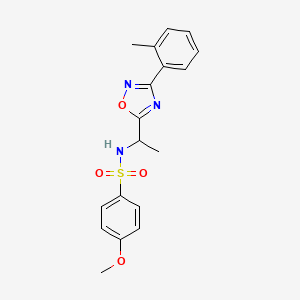

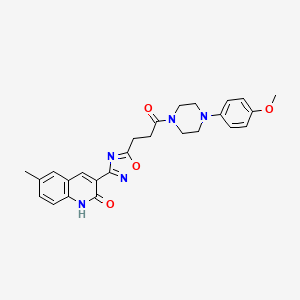
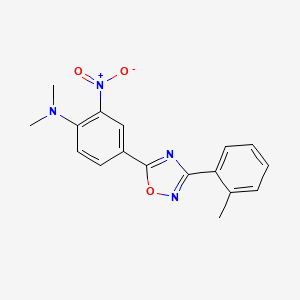

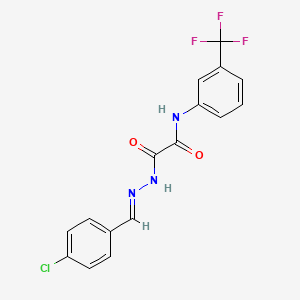
![4-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7701698.png)
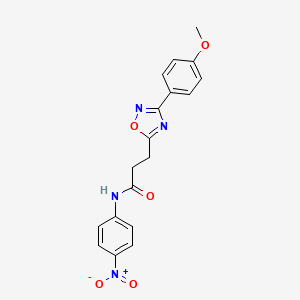
![8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701711.png)
